molecular formula C18H31N5O2 B5642119 N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide

N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide

Cat. No.: B5642119
M. Wt: 349.5 g/mol
InChI Key: JZWGUKCZVBWHJK-HOTGVXAUSA-N
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Description

N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a triazole moiety, and an oxane carboxamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the triazole moiety: This step often involves the use of azide-alkyne cycloaddition (click chemistry) to form the triazole ring.

    Attachment of the oxane carboxamide group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrrolidine rings using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide involves its interaction with specific molecular targets. The triazole moiety may bind to enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s stability and bioavailability, while the oxane carboxamide group may facilitate interactions with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[(3R,4S)-1-[(2R)-2-hydroxy-2-phenylethyl]-3-methylpiperidin-4-yl]-N-phenylpropanamide: Similar in structure but with different functional groups.

    Indole derivatives: Share some biological activities but differ in core structure.

Uniqueness

N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide is unique due to its combination of a triazole ring, pyrrolidine ring, and oxane carboxamide group, which confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-[(3R,4S)-1-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-4-propylpyrrolidin-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O2/c1-3-5-15-10-22(12-17-19-13-20-23(17)4-2)11-16(15)21-18(24)14-6-8-25-9-7-14/h13-16H,3-12H2,1-2H3,(H,21,24)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWGUKCZVBWHJK-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C2CCOCC2)CC3=NC=NN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C2CCOCC2)CC3=NC=NN3CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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